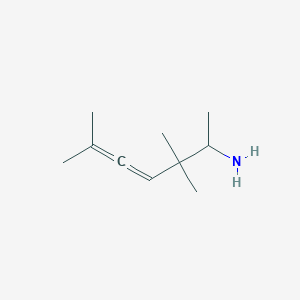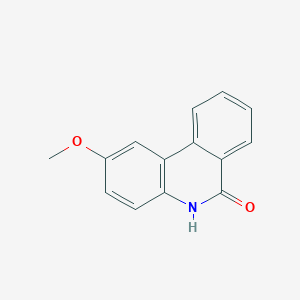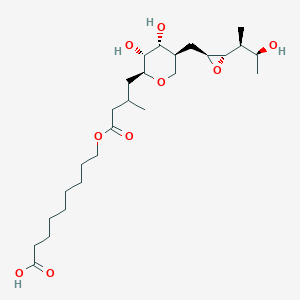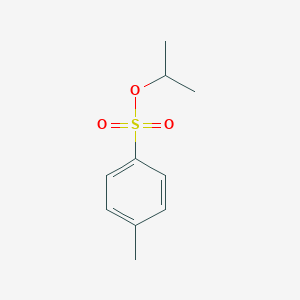
Isopropyl 4-methylbenzenesulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl 4-methylbenzenesulfonate is typically synthesized through the reaction of toluene and isopropanol, followed by a sulfonation reaction using sulfonic acid as a catalyst . The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including nucleophilic substitution reactions. The sulfonate group acts as a good leaving group, making the compound reactive in these types of reactions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild to moderate conditions, often in the presence of a base to facilitate the nucleophilic attack.
Major Products: The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Scientific Research Applications
Isopropyl 4-methylbenzenesulfonate has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals, such as sorafenib, an anticancer drug . Additionally, it is employed in organic synthesis for the preparation of various sulfonate esters and other related compounds. In the field of analytical chemistry, it is used as a reference standard for mass spectrometry and chromatography techniques .
Mechanism of Action
The mechanism of action of isopropyl 4-methylbenzenesulfonate involves its role as a sulfonate ester. The sulfonate group can participate in nucleophilic substitution reactions, where it acts as a leaving group. This property makes it useful in various synthetic applications, where it facilitates the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds:
- Ethyl p-toluenesulfonate
- Methyl p-toluenesulfonate
- 2-methoxyethyl 4-methylbenzenesulfonate
- 2-Phenylethyl 4-methylbenzenesulfonate
Uniqueness: Isopropyl 4-methylbenzenesulfonate is unique due to its specific reactivity and the presence of the isopropyl group, which influences its chemical behavior and applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of products that can be synthesized from it.
Properties
CAS No. |
2307-69-9 |
|---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
(4-methylphenyl) propane-2-sulfonate |
InChI |
InChI=1S/C10H14O3S/c1-8(2)14(11,12)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
InChI Key |
MUTOLSSCMLECRU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C(C)C |
| 2307-69-9 | |
Pictograms |
Irritant |
Synonyms |
2-Propyl tosylate; 4-Methylbenzenesulfonic Acid 1-Methylethyl Ester; Isopropyl p-Methylbenzenesulfonate; Isopropyl p-Toluenesulfonate; Toluene-4-sulfonic Acid; Isopropyl Ester; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


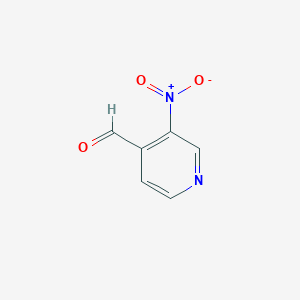
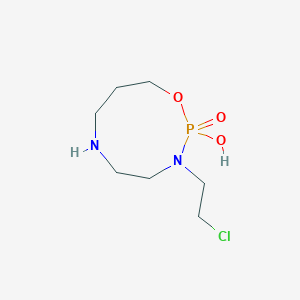
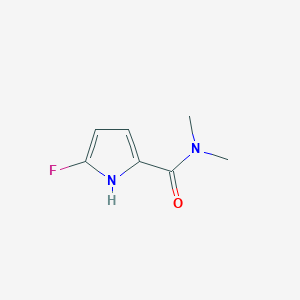


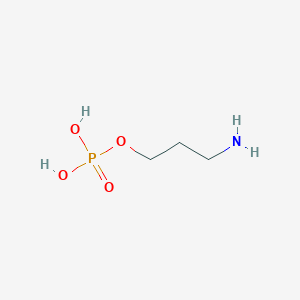
![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)
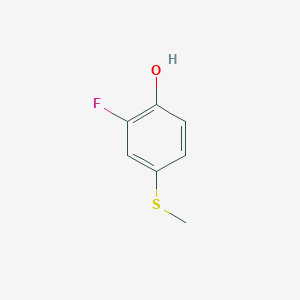
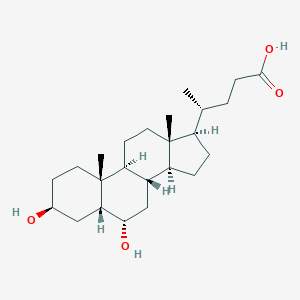
![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)
